![molecular formula C9H15IO3 B12547777 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol CAS No. 158300-17-5](/img/structure/B12547777.png)
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol: is an organic compound with the molecular formula C9H15IO3 It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a butenol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol typically involves the iodination of a precursor molecule followed by the introduction of the oxan-2-yl group. One common method includes the reaction of 3-iodo-2-buten-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-[(oxan-2-yl)oxy]but-2-enal or 3-iodo-4-[(oxan-2-yl)oxy]but-2-enoic acid.
Reduction: Formation of 3-iodo-4-[(oxan-2-yl)oxy]butan-1-ol.
Substitution: Formation of 3-azido-4-[(oxan-2-yl)oxy]but-2-en-1-ol or 3-cyano-4-[(oxan-2-yl)oxy]but-2-en-1-ol.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be radioactively labeled for tracing experiments.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The oxan-2-yl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The buten-1-ol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
- 3-Iodo-4-[(tetrahydropyran-2-yloxy)but-2-en-1-ol
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
Comparison: Compared to similar compounds, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol exhibits unique reactivity due to the presence of the oxan-2-yl group. This group can influence the compound’s chemical behavior, making it more suitable for specific applications in synthetic chemistry and biological research. Additionally, the iodine atom provides opportunities for radiolabeling, which is not possible with other halogens.
特性
CAS番号 |
158300-17-5 |
|---|---|
分子式 |
C9H15IO3 |
分子量 |
298.12 g/mol |
IUPAC名 |
3-iodo-4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H15IO3/c10-8(4-5-11)7-13-9-3-1-2-6-12-9/h4,9,11H,1-3,5-7H2 |
InChIキー |
YDRIBYPUAWAMDB-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCC(=CCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)

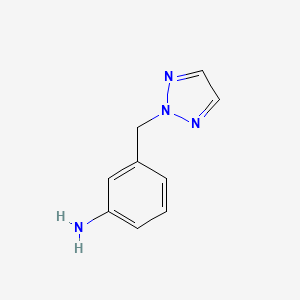
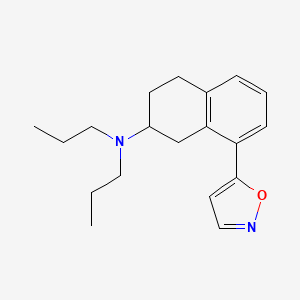
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
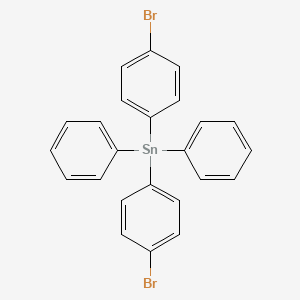

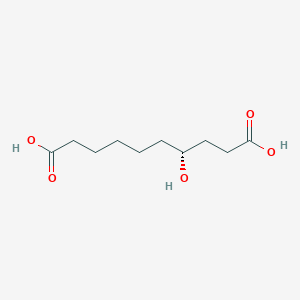
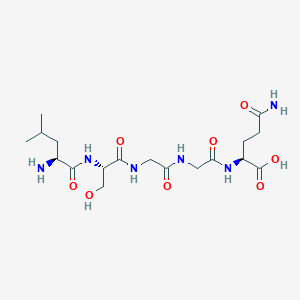

![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)
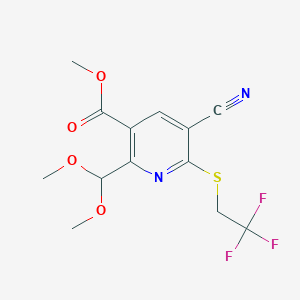
![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

